molecular formula C8H12O3 B2422815 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde CAS No. 2580224-24-2

2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde

Cat. No. B2422815
CAS RN: 2580224-24-2
M. Wt: 156.181
InChI Key: VKFDRVZKBTYXLU-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde, also known as DNC, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. DNC is a spiroacetal derivative that has a unique structure, making it a promising molecule for drug development, catalysis, and materials science. In

Scientific Research Applications

Alkaline Hydrolysis and Synthesis Studies

Research by Plieninger et al. (1975) examined the stability and hydrolysis of similar dioxaspiro compounds. They found that while certain dioxaspiro aldehydes are stable against sodium hydroxide, others undergo hydrolysis, leading to new compounds. This study is significant for understanding the chemical behavior of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde under alkaline conditions (Plieninger, Plieninger, Zeltner, & Zeltner, 1975).

Electrolytic Alkoxylation in Furan Compounds

Markushina and Shulyakovskaya (1971) explored the electrolytic alkoxylation of furan aldehydes and ketones, which may include structures like 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde. Their work provides insights into the intramolecular reactions leading to various dioxaspiro heterocyclic systems (Markushina & Shulyakovskaya, 1971).

Catalytic Transformations

Bel'skii (1962) investigated the catalytic transformations of dioxaspiro nonanes. These transformations include isomerization and decarbonylation of tetrahydrofuran aldehydes. Understanding these transformations can provide valuable insights into the potential applications of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde (Bel'skii, 1962).

Acyl Radical Cyclizations

Aitken, Schiesser, and Donner (2011) conducted studies on acyl radicals with β-alkoxyacrylates, which included the formation of dioxaspiro systems. This research is relevant for the synthesis of complex structures like 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde (Aitken, Schiesser, & Donner, 2011).

Applications in Solid-Phase Synthesis

Leisvuori et al. (2008) discovered that 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a compound structurally related to 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde, can react readily with alcohols for solid-phase synthesis applications. This study indicates potential uses in synthesizing complex molecular structures (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).

properties

IUPAC Name

2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-3-7-1-2-8(11-4-7)5-10-6-8/h3,7H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFDRVZKBTYXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)OCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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